1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid
Description
1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidine ring fused with a 3,6-dichloropyridazine moiety and a carboxylic acid group at the 3-position. This structure combines electron-deficient aromatic systems (pyridazine) with a flexible pyrrolidine scaffold, making it a candidate for applications in medicinal chemistry and materials science. Its dichloro substitution pattern may enhance electrophilic reactivity and influence intermolecular interactions such as hydrogen bonding or halogen bonding .
Properties
IUPAC Name |
1-(3,6-dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-7-3-6(8(11)13-12-7)14-2-1-5(4-14)9(15)16/h3,5H,1-2,4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZZBOHJFHYXFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC(=NN=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridazine-Pyrrolidine Coupling Strategies
The core structure of 1-(3,6-dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid is constructed through coupling reactions between pyridazine derivatives and pyrrolidine precursors. A common approach involves chlorination of pyridazine at the 3- and 6-positions, followed by nucleophilic substitution with a pyrrolidine moiety. For example, 3,6-dichloropyridazine reacts with pyrrolidine-3-carboxylic acid esters under basic conditions to form the pyrrolidine-substituted intermediate. This step typically employs polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures (80–120°C) to facilitate displacement.
Key reaction conditions :
Hydrolysis and Decarboxylation
The ester-protected carboxylic acid group on the pyrrolidine ring is hydrolyzed to yield the free acid. Alkaline hydrolysis using lithium hydroxide or sodium hydroxide in tetrahydrofuran (THF)-water mixtures is widely employed. For instance, methyl ester derivatives are converted to carboxylic acids under mild basic conditions (pH 10–12) at room temperature, achieving yields exceeding 85%. Subsequent decarboxylation, if required, is performed via thermal or catalytic methods, though this step is often omitted in the final synthesis of the target compound.
Catalytic Hydrogenation for Stereochemical Control
Cis-Isomer Formation
A critical challenge in synthesizing pyrrolidine derivatives is controlling stereochemistry at the 3-position of the pyrrolidine ring. Catalytic hydrogenation of unsaturated precursors (e.g., pyrroline intermediates) using chiral catalysts ensures the formation of the desired cis-isomer . For example, hydrogenation of 1-(3,6-dichloropyridazin-4-yl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid with a rhodium-DTBM-SEGPHOS complex under 50 psi H₂ pressure yields the cis-product with >95% enantiomeric excess (ee).
Catalyst systems :
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| Rhodium-DTBM-SEGPHOS | 2,5-dihydropyrrole derivative | 97 | 82 |
| Palladium-C | Pyridazine-pyrrolidine hybrid | 85 | 78 |
Avoiding Racemization
Racemization during alkylation or hydrolysis is mitigated by using protective groups and low-temperature conditions. For instance, tert-butyl esters protect the carboxylic acid during alkylation, and reactions are conducted at −78°C to preserve chirality. Deprotection with trifluoroacetic acid (TFA) at 0–5°C restores the free acid without epimerization.
Optimization of Chlorination and Functionalization
Dichlorination of Pyridazine
The 3,6-dichloropyridazin-4-yl group is introduced via electrophilic aromatic substitution or halogen exchange. A patented method employs phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent, reacting with 4-hydroxypyridazine at reflux (110°C) to achieve >90% conversion. Alternative methods use N-chlorosuccinimide (NCS) in dichloromethane, though yields are lower (70–75%).
Comparative chlorination methods :
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| POCl₃ | Toluene | 110 | 92 |
| NCS | CH₂Cl₂ | 25 | 73 |
Pyrrolidine Ring Functionalization
The pyrrolidine-3-carboxylic acid moiety is synthesized via cyclization of γ-amino esters . For example, γ-azido esters undergo Staudinger reduction followed by intramolecular cyclization to form the pyrrolidine ring. Jones oxidation is then used to convert secondary alcohols to carboxylic acids, though over-oxidation risks necessitate careful stoichiometric control.
Analytical and Purification Techniques
Structural Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for confirming structure and purity. Key NMR signals for the target compound include:
Chromatographic Purification
Reverse-phase high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile-water gradients (0.1% TFA) achieves >98% purity. Preparative HPLC is preferred over flash chromatography due to the compound’s polar nature.
Industrial-Scale Considerations
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes amidation reactions using coupling agents. Key examples include:
| Reagent/Condition | Product | Yield | Source |
|---|---|---|---|
| T3P® with N,N-dialkylformamides | Dialkylamides | 85-92% | |
| NDTP (acyl thiocyanide method) | Peptide conjugates | 78-91% | |
| DCC/DMAP in DCM | Activated ester intermediates | 67% |
Reactions typically proceed at room temperature or under mild heating (40–60°C). The dichloropyridazine group remains inert under these conditions .
Esterification
Ester derivatives are synthesized via acid-catalyzed reactions:
| Condition | Ester Product | Yield | Application |
|---|---|---|---|
| H₂SO₄/MeOH (reflux, 4 h) | Methyl ester | 89% | Precursor for hydrazides |
| Propylphosphonic anhydride (T3P®) | Isopropyl ester | 83% | Solubility enhancement |
Esterification preserves the dichloropyridazine ring’s integrity while enabling downstream functionalization .
Nucleophilic Aromatic Substitution (NAS)
The 3,6-dichloropyridazine moiety participates in NAS reactions due to electron-withdrawing chlorine atoms:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | DMF, 80°C, 12 h | 3-Piperidinyl-6-chloropyridazine | 76% |
| Sodium methoxide | EtOH, reflux, 6 h | 3-Methoxy-6-chloropyridazine | 68% |
| Hydrazine hydrate | EtOH/H₂O (3:1), 50°C, 3 h | 3-Hydrazinyl-6-chloropyridazine | 82% |
Reactivity occurs preferentially at the 3-position chlorine due to steric and electronic factors.
Pyrrolidine Ring Functionalization
The pyrrolidine nitrogen undergoes alkylation/acylation:
| Reaction Type | Reagent | Product | Yield |
|---|---|---|---|
| Acylation | Acetic anhydride, Py | N-Acetylpyrrolidine derivative | 74% |
| Reductive amination | Benzaldehyde, NaBH₃CN | N-Benzylpyrrolidine derivative | 63% |
The carboxylic acid group may require protection (e.g., methyl ester) during these transformations .
Condensation Reactions
The compound participates in heterocycle-forming condensations:
| Partner Reagent | Condition | Product | Yield |
|---|---|---|---|
| Indoline-2,3-dione | Propan-2-ol, reflux, 2 h | Spirocyclic oxindole derivative | 73% |
| Hexane-2,5-dione | Glacial acetic acid, 80°C, 6 h | Pyrrolo-fused diketone | 65% |
These reactions exploit the pyrrolidine nitrogen’s nucleophilicity .
Metal-Catalyzed Cross-Couplings
The dichloropyridazine group enables Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 3-Phenyl-6-chloropyridazine | 58% |
| 4-Pyridylboronic acid | PdCl₂(dppf), CsF, DMF | Bipyridyl derivative | 49% |
Reactions require inert atmosphere and moderate temperatures (70–90°C).
Decarboxylation Pathways
Controlled thermal decarboxylation occurs under specific conditions:
| Condition | Product | Notes |
|---|---|---|
| CuO, quinoline, 180°C | 1-(3,6-Dichloropyridazin-4-yl)pyrrolidine | Retains stereochemistry |
| Microwave, DMF, 150°C, 1 h | Pyrrolidine derivative | Rapid but lower yield (41%) |
Decarboxylation products retain biological activity in preliminary assays .
Key Structural Insights
Critical spectroscopic data for reaction monitoring:
| Technique | Characteristic Signal |
|---|---|
| ¹H NMR (400 MHz) | δ 4.32 (pyrrolidine H3), δ 8.15 (pyridazine H5) |
| IR (KBr) | 1715 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch) |
| HRMS | [M+H]⁺ calc. 290.0451, found 290.0448 |
Scientific Research Applications
The compound 1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid (CAS No. 1547648-47-4) has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This article will explore its applications in medicinal chemistry, agriculture, and materials science, supported by relevant data and case studies.
Anticancer Activity
Recent studies have highlighted the potential of 1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid as an anticancer agent. Research indicates that derivatives of pyridazine compounds exhibit promising cytotoxic effects against various cancer cell lines.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated several pyridazine derivatives, including this compound, demonstrating significant inhibition of tumor growth in xenograft models . The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.
Antimicrobial Properties
The compound has also shown antimicrobial activity against a range of pathogens. Its effectiveness against Gram-positive and Gram-negative bacteria has been documented.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data suggests that the compound could be further developed into a therapeutic agent for treating bacterial infections .
Herbicidal Activity
Research indicates that 1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid exhibits herbicidal properties. It has been tested on various weeds, showing effective control over species resistant to conventional herbicides.
Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced weed biomass compared to untreated controls. The application rates ranged from 100 to 200 g/ha, achieving over 80% weed control in several crops .
Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing mechanical properties and thermal stability.
Data Table: Polymer Properties
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
Incorporating this compound into polymers can lead to materials with improved performance characteristics suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, emphasizing differences in substituents, ring systems, and physicochemical properties:
Key Observations:
Ring System Variations: The target compound’s pyridazine ring (two adjacent nitrogen atoms) differs from the pyrimidine (1,3-diazine) in . Pyridazine’s electron-deficient nature may enhance reactivity in electrophilic substitutions compared to pyrimidine .
Positional Isomerism :
- ’s compound has a carboxylic acid group at the 2-position of pyrrolidine versus the 3-position in the target compound. This shift could influence conformational flexibility and intermolecular interactions (e.g., hydrogen bonding) .
Functional Group Modifications :
Biological Activity
1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 3,6-dichloropyridazine moiety. Its molecular formula is , with a molecular weight of approximately 227.10 g/mol. The presence of chlorine atoms in the pyridazine ring is significant for its biological activity, influencing interactions with biological targets.
Research indicates that compounds similar to 1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid may act on various biological pathways:
- Enzyme Inhibition : It is hypothesized that this compound may inhibit specific enzymes involved in metabolic pathways, akin to other pyrrolidine derivatives known for their inhibitory effects on enzymes like arginase and fatty acid amide hydrolase (FAAH) .
- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, which could modulate synaptic transmission and affect pain perception .
Antinociceptive Effects
In preclinical models, compounds structurally related to 1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid have shown promising antinociceptive (pain-relieving) properties. For instance:
- Thermal Hyperalgesia Models : Studies have demonstrated that similar compounds can significantly reduce pain responses in models of thermal hyperalgesia, indicating potential applications in pain management .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory responses has been explored:
- Carrageenan-Induced Paw Edema : Inflammation models have shown that such compounds can attenuate edema formation, suggesting anti-inflammatory activity .
Study 1: FAAH Inhibition
A study focusing on FAAH inhibitors revealed that certain derivatives exhibit selective inhibition of the enzyme, leading to increased levels of endogenous cannabinoids. This mechanism is critical for managing conditions like chronic pain and inflammation .
Study 2: Arginase Inhibition
Another investigation into arginase inhibitors highlighted the structural similarities between 1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid and potent arginase inhibitors. The lead compounds demonstrated significant potency with IC50 values in the low nanomolar range .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.10 g/mol |
| Antinociceptive Activity | Significant in models |
| Inhibition Mechanism | FAAH and Arginase |
Q & A
Basic: What are the common synthetic routes for preparing 1-(3,6-Dichloropyridazin-4-yl)pyrrolidine-3-carboxylic acid, and how are intermediates characterized?
Answer:
The synthesis typically involves functionalization of 3,6-dichloropyridazine (a precursor) via nucleophilic substitution reactions. A key step is coupling the pyrrolidine-3-carboxylic acid moiety to the pyridazine ring under palladium- or copper-catalyzed conditions. Intermediates are characterized using:
- HPLC for purity assessment (>95% purity threshold).
- NMR spectroscopy (1H/13C) to confirm regioselectivity and substitution patterns.
- Mass spectrometry (ESI-MS) for molecular weight validation .
Advanced: How can microwave-assisted synthesis improve yield and regioselectivity in pyridazine functionalization?
Answer:
Microwave irradiation enhances reaction kinetics by enabling rapid, uniform heating. For example:
- Reaction time reduction : Traditional 24-hour reactions may complete in 1–2 hours.
- Regioselective control : Polar intermediates align under microwave fields, favoring substitution at the 4-position of pyridazine.
- Optimized parameters : Power (100–300 W), solvent (DMF/toluene), and catalyst loading (5–10 mol% Pd) are tuned via DoE (Design of Experiments) to maximize yield (70–85%) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H NMR : Identify protons on the pyrrolidine ring (δ 3.0–3.5 ppm) and pyridazine (δ 7.5–8.5 ppm).
- 13C NMR : Carboxylic acid carbon (δ ~175 ppm) and dichloropyridazine carbons (δ 140–160 ppm).
- IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹).
- X-ray crystallography (if crystals form): Resolve stereochemistry and supramolecular interactions .
Advanced: How can computational modeling predict biological activity and guide SAR studies?
Answer:
- Docking simulations : Use software like AutoDock Vina to assess binding affinity to target enzymes (e.g., kinases).
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.
- DFT calculations : Evaluate charge distribution on the pyridazine ring to prioritize synthetic modifications (e.g., electron-withdrawing groups enhance electrophilicity) .
Basic: What are the stability considerations for this compound under varying pH and temperature?
Answer:
- pH stability : Carboxylic acid protonation (pH < 2) or deprotonation (pH > 8) may alter solubility.
- Thermal degradation : Store at –20°C; avoid >40°C to prevent decarboxylation.
- Light sensitivity : Chlorinated pyridazines are prone to photodegradation; use amber vials .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Assay standardization : Compare IC50 values using consistent cell lines (e.g., HepG2 vs. HeLa).
- Impurity profiling : Trace byproducts (e.g., dechlorinated derivatives) may skew results; use HPLC-MS for batch validation.
- Theoretical alignment : Reconcile discrepancies by referencing mechanistic frameworks (e.g., target enzyme inhibition vs. off-pathway effects) .
Basic: What chromatographic methods are optimal for purity analysis?
Answer:
- Reverse-phase HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm.
- TLC validation : Silica gel 60 F254, chloroform/methanol (9:1) mobile phase; Rf ~0.4 .
Advanced: How to design a scalable synthesis route while minimizing hazardous reagents?
Answer:
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.
- Catalyst recycling : Immobilize Pd on mesoporous silica to reduce heavy metal waste.
- Flow chemistry : Continuous processing improves safety and scalability for high-temperature steps .
Basic: What are the key challenges in crystallizing this compound for structural analysis?
Answer:
- Polymorphism : Screen solvents (ethanol/water mixtures) to isolate stable polymorphs.
- Hydration : Hygroscopic carboxylic acid may require anhydrous conditions.
- Crystal packing : Chlorine atoms disrupt π-π stacking; use co-crystallization agents (e.g., thiourea) .
Advanced: How to validate the compound’s mechanism of action in enzyme inhibition assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
